molecular formula C8H14ClN5 B024247 Atrazin-d5 CAS No. 163165-75-1

Atrazin-d5

Katalognummer: B024247
CAS-Nummer: 163165-75-1
Molekulargewicht: 220.71 g/mol
InChI-Schlüssel: MXWJVTOOROXGIU-SGEUAGPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atrazine-d5 is a deuterated form of the herbicide atrazine, which is widely used to control broadleaf and grassy weeds. The molecular formula of Atrazine-d5 is C8H9D5ClN5, and it is primarily used in scientific research as an analytical standard due to its stable isotopic labeling .

Wissenschaftliche Forschungsanwendungen

Atrazine-d5 is extensively used in scientific research for:

Wirkmechanismus

Target of Action

Atrazine-d5, a deuterated labeled isotope of the triazine pesticide atrazine , primarily targets the Photosynthetic Reaction Center Cytochrome c Subunit and Reaction Center Proteins H, L, and M chains in Rhodopseudomonas viridis . These targets play a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Atrazine-d5 interacts with its targets by inhibiting the photosynthetic process . It binds to the D1 protein in Photosystem II (PSII), preventing electron transfer from the primary electron acceptor, Q_A, to the secondary acceptor, Q_B . This inhibition disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production, which are essential for carbon fixation during photosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by Atrazine-d5 is photosynthesis . By inhibiting PSII, Atrazine-d5 disrupts the light-dependent reactions of photosynthesis, leading to a decrease in ATP and NADPH production . This, in turn, affects the light-independent reactions (Calvin cycle), as ATP and NADPH are necessary for the conversion of carbon dioxide into glucose. The disruption of these processes can lead to stunted growth and eventual death of the plant .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Atrazine-d5 is currently limited. It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles

Result of Action

The primary result of Atrazine-d5’s action is the inhibition of photosynthesis, leading to reduced plant growth and survival . On a molecular level, this is achieved through the disruption of the photosynthetic electron transport chain and the subsequent decrease in ATP and NADPH production . On a cellular level, this can lead to energy depletion and eventual cell death .

Action Environment

Atrazine-d5, like its non-deuterated counterpart, is used in various environmental settings, including agricultural fields and water bodies . Environmental factors such as soil type, temperature, and rainfall can influence the compound’s action, efficacy, and stability. For instance, heavy rainfall can lead to runoff, potentially reducing the compound’s efficacy in the target area while increasing its presence in nearby water bodies

Biochemische Analyse

Biochemical Properties

Atrazine-d5, like atrazine, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with several aspects of mammalian cellular processes including germ cell development, immunological, reproductive, and neurological functions . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Atrazine-d5 has significant effects on various types of cells and cellular processes. At the level of human exposure, it reduces sperm count and contributes to infertility in men . It also induces morphological changes similar to apoptosis and initiates mitochondria-dependent cell death in several experimental models . When in vitro experimental models are exposed to Atrazine-d5, they face increased levels of reactive oxygen species (ROS), cytotoxicity, and decreased growth rate at dosages that may vary with cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atrazine-d5 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Atrazine-d5 vary with different dosages in animal models. For instance, it has been found that low dose effects of Atrazine on the metabolic and reproductive features of mammalian male animal models are influenced by the age at which the exposure to Atrazine occurs .

Metabolic Pathways

Atrazine-d5 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Atrazine-d5 is synthesized by substituting the hydrogen atoms in the ethyl group of atrazine with deuterium atoms. The synthesis involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with deuterated ethylamine and isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of Atrazine-d5 typically involves the use of deuterated reagents and solvents to ensure high purity and isotopic enrichment. The process includes multiple steps of purification and quality control to meet analytical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Atrazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Simazine
  • Propazine
  • Terbuthylazine

Uniqueness

Atrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex matrices, making it invaluable in environmental and pharmacokinetic studies .

Eigenschaften

IUPAC Name

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486781
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163165-75-1
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163165-75-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In stage (b) the 2,4-dichloro-6-isopropylamino-s-triazine obtained in stage (a), ethylamine and sodium hydroxide, are reacted to produce 2-chloro-4-ethylamino-6-isopropylamino-s-triazine according to the scheme: ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This test is carried out as in Example 3, feeding to the inlet end of the reactor 1317 Kg/hour of a solution containing 14% by weight of cyanuric chloride in acetone and 492 Kg/hour of an aqueous solution containing 12% by weight of isopropylamine and 8.12% by weight of sodium hydroxide. The inlet temperature of stage (a) is 18° C. and the outlet temperature is 55° C. Stage (b) is carried out under isothermal conditions with a temperature of 55° C. and for this purpose the corresponding part of the reactor is provided with heat exchange means. To the input of stage (b) there is fed 375 Kg/hour of an aqueous solution containing 12% by weight of monoethylamine and 10.64% by weight of sodium hydroxide. The reaction products are recovered at the outlet end of the reactor. The conversion of cyanuric chloride is 99% and the 2-chloro-4-ethylamino-6-isopropylamino-s-triazine thus obtained has a purity of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the solution of 2,4-dichloro-6-isopropylamino-s-triazine in toluene remaining in the reactor are added, under strong agitation, about 915 g of an aqueous solution containing 50% by weight of ethylamine (10.15 moles) and about 1353 g of an aqueous solution containing 30% by weight of sodium hydroxide (10.15 moles). The said solutions are added in the same manner as in the first reaction step. During the second addition the temperature rises from 25° to 50° C. and the final pH is equal to 11-12. The dense suspension thus obtained is divided into two parts as quickly as possible. One part (A) is submitted to distillation to remove the toluene in the form of an azeotropic toluene-water mixture, by operating at 85°-100° C. To the distillation residue are added 3,700 ml of water and the suspension thus obtained is filtered at 60° C. The filtered solid is washed until the sodium chloride has been removed completely. After drying for ten hours in an oven at 100° C., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine is obtained with a yield of the order of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
915 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.15 mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1353 g
Type
reactant
Reaction Step Two
Quantity
10.15 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Atrazine-d5
Reactant of Route 2
Reactant of Route 2
Atrazine-d5
Reactant of Route 3
Reactant of Route 3
Atrazine-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.